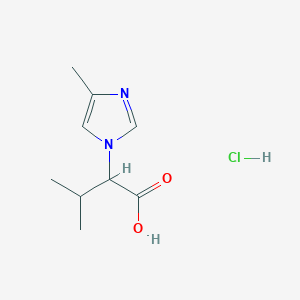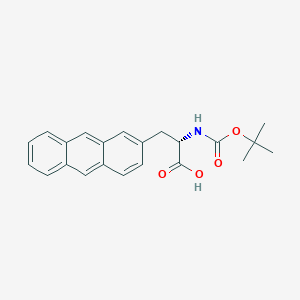
Boc-Ala(2-Anth)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ala(2-Anth)-OH, also known as tert-butoxycarbonyl-L-alanine-2-anthranilic acid, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The compound is often used in the synthesis of peptides due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala(2-Anth)-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the 2-anthranilic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-Ala(2-Anth)-OH undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like DIC and HOBt.
Oxidation and Reduction Reactions: The anthranilic acid moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
DIC and HOBt: Used for coupling reactions to form peptide bonds.
Trifluoroacetic Acid (TFA): Used to remove the Boc protecting group.
Organic Solvents: Dichloromethane, dimethylformamide, and others are commonly used as reaction media.
Major Products Formed
The major products formed from reactions involving this compound are peptides and peptide derivatives. The compound is often used as an intermediate in the synthesis of larger peptide chains.
Scientific Research Applications
Boc-Ala(2-Anth)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Ala(2-Anth)-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to expose the free amino group, allowing the peptide to interact with its target molecules.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH: A simpler derivative of alanine with a Boc protecting group.
Boc-Gly-OH: A Boc-protected glycine derivative.
Boc-Val-OH: A Boc-protected valine derivative.
Uniqueness
Boc-Ala(2-Anth)-OH is unique due to the presence of the 2-anthranilic acid moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and peptide-based compounds.
Properties
IUPAC Name |
(2S)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHOOVNFURBFF-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2599688.png)
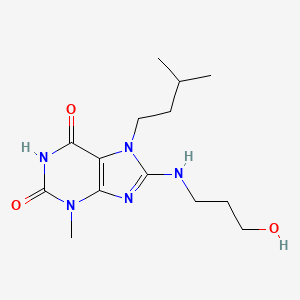
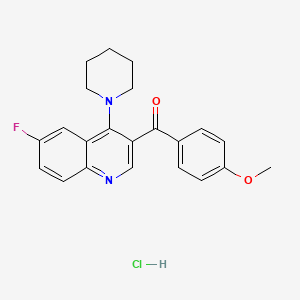
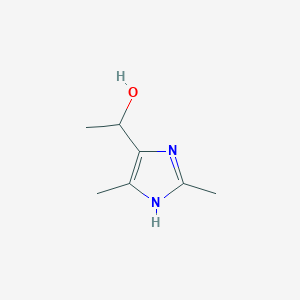
![1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2599694.png)
![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2599697.png)
![[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2599699.png)
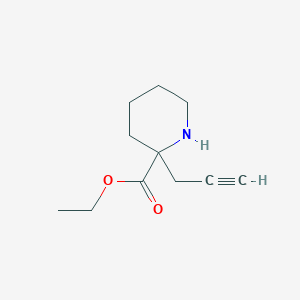
![N'-(3-methoxyphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2599701.png)
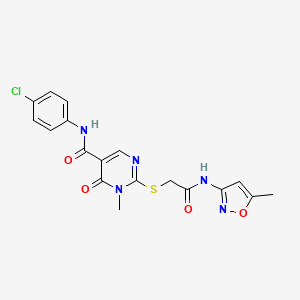
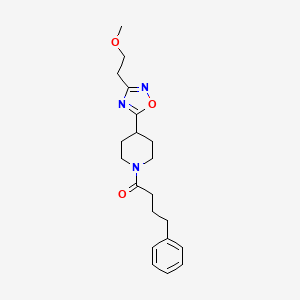
![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2599710.png)
